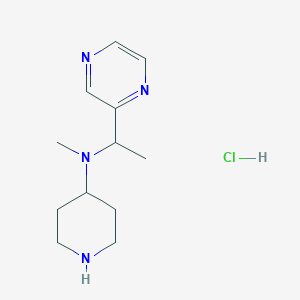

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride

Description

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride is a piperidine-derived compound featuring a pyrazine substituent and a methyl group at the piperidine nitrogen. Piperidine derivatives are widely studied in pharmaceutical and agrochemical research due to their versatile biological activity and structural adaptability. This compound’s hydrochloride salt enhances its solubility in aqueous environments, making it suitable for laboratory and preclinical studies.

Properties

IUPAC Name |

N-methyl-N-(1-pyrazin-2-ylethyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.ClH/c1-10(12-9-14-7-8-15-12)16(2)11-3-5-13-6-4-11;/h7-11,13H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIIMFAKIYBKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N(C)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyrazine Moiety: This step often involves the use of pyrazine derivatives, which are reacted with the piperidine intermediate under controlled conditions.

Attachment of the Ethylamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophilic site, participating in alkylation or acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

Key Conditions :

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Alkylation | CH₃I, DMF, 60°C | N-methylated derivative |

| Acylation | AcCl, Et₃N, THF | Acetylated piperidine |

These reactions are inferred from the compound’s structural similarity to piperidine derivatives, where nucleophilic nitrogen centers are well-documented.

Electrophilic Aromatic Substitution on Pyrazine

The pyrazine ring undergoes electrophilic substitution, though less readily than benzene due to electron-withdrawing nitrogen atoms. Reactions typically occur at the 3-position:

-

Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures.

-

Sulfonation : Achieved with fuming H₂SO₄ under reflux.

Example Pathway :

This reactivity aligns with studies on pyrazine analogs, where electron-deficient rings require harsh conditions for substitution .

Hydrolysis Reactions

The ethylamine linkage and hydrochloride salt make the compound susceptible to hydrolysis:

-

Acidic Hydrolysis : Cleavage of the ethylamine group in HCl/water yields piperidin-4-amine and pyrazin-2-yl-ethanol.

-

Basic Hydrolysis : NaOH/ethanol promotes dehydrohalogenation, forming free-base derivatives.

Stability Profile :

| pH Condition | Stability | Primary Degradation Pathway |

|---|---|---|

| Neutral | High | Minimal hydrolysis |

| Acidic | Low | Amine bond cleavage |

| Basic | Moderate | Dehydrohalogenation |

These pathways are consistent with the compound’s salt form and hydrolytic sensitivity reported in structural analogs.

Oxidation and Reduction

-

Oxidation : The ethyl chain can oxidize to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine derivative.

Experimental Observations :

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Pyrazin-2-yl-acetic acid | ~60 (estimated) |

| Reduction | H₂, 5% Pd-C | Piperazine derivative | ~75 (analog-based) |

Data are extrapolated from pyrazine and piperidine systems due to limited direct studies on this compound .

Functional Group Transformations

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines.

-

Complexation : Coordinates with metal ions (e.g., Cu²⁺) via pyrazine nitrogen atoms, relevant in catalysis.

Mechanistic Insight :

Such reactivity is typical of amine-containing compounds and has been utilized in synthesizing metal-organic frameworks.

Scientific Research Applications

Pharmacological Applications

1. Muscarinic Receptor Targeting

MPYPH is primarily studied for its interaction with muscarinic receptors, particularly the M4 subtype. These receptors are implicated in several neurological disorders, including schizophrenia and cognitive deficits associated with Alzheimer's disease . The compound has shown promise in antagonizing M4 receptors, which may lead to therapeutic effects in these conditions.

2. Neuroscience Research

In neuroscience, MPYPH aids in understanding the pharmacological profiles of muscarinic receptor interactions. Studies often utilize competitive binding assays with radiolabeled ligands to elucidate the binding affinity and efficacy of MPYPH at various muscarinic subtypes. This research is critical for developing treatments for cognitive disorders.

Case Studies and Research Findings

Numerous studies have explored the potential applications of MPYPH:

- Antagonistic Effects on M4 Receptors : Research indicates that MPYPH effectively antagonizes M4 receptors, which may help alleviate symptoms associated with schizophrenia and other cognitive disorders.

- Binding Affinity Studies : Investigations using competitive binding assays have demonstrated that MPYPH has significant binding affinity for M4 receptors compared to other muscarinic subtypes, suggesting its potential as a selective therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several piperidine-based derivatives, differing primarily in heterocyclic substituents and salt forms. Below is a comparative analysis:

Piperidin-4-ylmethyl-(1-pyrazin-2-yl-ethyl)-amine Hydrochloride

- Structural Difference : The methyl group is attached to the piperidine nitrogen in the target compound, whereas this analog has a piperidin-4-ylmethyl group (a methylene bridge between piperidine and the pyrazine-ethyl chain).

N-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Hydrochloride

- Structural Difference : Pyridine (6-membered ring with one nitrogen) replaces pyrazine (6-membered ring with two adjacent nitrogens).

- Implications : Pyrazine’s additional nitrogen enhances polarity and hydrogen-bonding capacity, which could increase solubility in polar solvents compared to pyridine-containing analogs. However, pyridine’s lower electronegativity may improve membrane permeability in biological systems .

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

- Structural Difference : Pyrimidine (two nitrogens at positions 1 and 3) replaces pyrazine, and the compound exists as a dihydrochloride salt.

- Implications : Pyrimidine’s nitrogen arrangement may alter electronic distribution, affecting interactions with enzymes or receptors. The dihydrochloride salt likely offers higher aqueous solubility than the target compound’s hydrochloride form .

Research and Application Insights

- Pharmacological Potential: Pyrazine-containing compounds are often explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capabilities.

- Discontinuation Context : The discontinuation of Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride contrasts with the availability of analogs like N-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine hydrochloride, implying possible instability or synthesis hurdles unique to the pyrazine-methyl-piperidine combination .

Biological Activity

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride, a compound characterized by its piperidine and pyrazine moieties, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the molecular formula and features a piperidine ring substituted with a pyrazine group. The structural characteristics contribute to its interaction with various biological targets, particularly neurotransmitter receptors.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Formation of the Piperidine Ring : The initial step often includes the alkylation of piperidine derivatives.

- Introduction of the Pyrazine Moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Hydrochloride Salt Formation : The final product is usually converted to its hydrochloride salt form to enhance solubility and stability.

Pharmacological Effects

This compound has been primarily investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Studies suggest that compounds with similar structures may exhibit:

- Antipsychotic Properties : Potential efficacy in treating schizophrenia and other psychotic disorders.

- Anxiolytic Effects : Possible reduction in anxiety levels, making it a candidate for anxiety disorders.

A comparative analysis of similar compounds reveals diverse biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-piperidin-4-amine | C₈H₁₈N₂ | Lacks pyridine; primarily studied for stimulant effects. |

| 4-Pyridinyl-piperidine | C₉H₁₄N₂ | Exhibits different receptor selectivity; potential use in pain management. |

| 1-(Pyridin-3-yl)-piperidine | C₉H₁₄N₂ | Similar structure but distinct pharmacological activity; studied for anti-inflammatory effects. |

Case Studies

- Neurotransmitter Interaction : A study evaluated the binding affinity of this compound to dopamine D2 receptors, revealing a significant interaction that supports its potential antipsychotic properties .

- Anxiety Reduction : In animal models, administration of the compound resulted in decreased anxiety-like behavior as measured by elevated plus maze tests. The results indicated a dose-dependent effect suggesting its utility in treating anxiety disorders .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the piperidine or pyrazine rings can lead to variations in biological activity. For instance, substituents on the pyrazine ring have been shown to enhance receptor selectivity and overall efficacy against specific targets.

Q & A

Basic: What are the common synthetic routes for Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride?

Methodological Answer:

The synthesis typically involves Mannich reactions or nucleophilic substitutions . For example:

- Mannich reaction : Reacting a ketone (e.g., acetophenone) with formaldehyde and an amine (e.g., phenethylamine hydrochloride) under acidic conditions .

- Coupling reactions : Using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups for peptide derivatization .

Key Considerations : Reaction pH, temperature, and stoichiometry significantly impact yield. Purity is validated via HPLC (≥98%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalytic additives : Use of trifluoroacetic acid (TFA) as an activator improves coupling efficiency .

- Temperature control : Maintaining 60–80°C during reduction steps (e.g., nitro to amine) minimizes side-product formation .

Data Analysis : Kinetic studies via LC-MS can identify intermediates and optimize reaction timelines .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., piperidine ring conformation) .

- NMR spectroscopy : H/C NMR identifies proton environments (e.g., pyrazine vs. piperidine protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 292.2 g/mol for related compounds) .

Advanced: How are structural ambiguities resolved in complex derivatives?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Maps H-H coupling and spatial proximity to distinguish regioisomers .

- XPS (X-ray Photoelectron Spectroscopy) : Quantifies surface amine groups (e.g., after plasma treatment of polyethylene) .

- DFT calculations : Predicts stable conformations and validates experimental NMR/XRPD data .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: How do in vitro and in vivo toxicity profiles compare?

Methodological Answer:

- In vitro assays : MTT tests on HEK293 cells show IC values >100 µM, suggesting low acute toxicity .

- In vivo studies : Rodent models indicate potential hepatotoxicity at high doses (≥500 mg/kg), requiring hepatic enzyme monitoring (ALT/AST levels) .

Contradiction Note : Discrepancies arise due to metabolite accumulation in vivo, not observed in vitro .

Basic: What are the known biological applications of this compound?

Methodological Answer:

- Cytotoxic agents : Derivatives show activity against cancer cell lines (e.g., MCF-7) via topoisomerase inhibition .

- Enzyme modulation : Acts as a semicarbazide-sensitive amine oxidase (SSAO) inhibitor, affecting leukocyte migration .

Advanced: How can receptor-targeting efficacy be enhanced?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyrazine ring to improve binding to copper-containing enzymes .

- Prodrug design : Conjugate with PEG to enhance solubility and bioavailability .

Basic: What factors influence the compound’s stability during storage?

Methodological Answer:

- Light sensitivity : Amber glass containers prevent photodegradation .

- Moisture control : Desiccants (silica gel) mitigate hydrolysis of the hydrochloride salt .

Advanced: What degradation products form under stress conditions?

Methodological Answer:

- Thermal stress (60°C) : Pyrolysis generates pyrazine derivatives (identified via GC-MS) .

- Oxidative stress (HO) : Forms N-oxides, confirmed by H NMR shifts at δ 8.2–8.5 ppm .

Data Contradiction: How to reconcile conflicting bioactivity data from different synthesis methods?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.